molecular formula C12H18 B13753644 1-Methyl-2-(1-ethylpropyl)benzene CAS No. 54410-74-1

1-Methyl-2-(1-ethylpropyl)benzene

Cat. No.: B13753644
CAS No.: 54410-74-1
M. Wt: 162.27 g/mol
InChI Key: RSYOCAYWOFBYSO-UHFFFAOYSA-N
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Description

1-Methyl-2-(1-ethylpropyl)benzene, also known by its IUPAC name, is a derivative of benzene with the molecular formula C12H18. This compound is characterized by the presence of a methyl group and an ethylpropyl group attached to the benzene ring. It has a molecular weight of 162.2713 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-2-(1-ethylpropyl)benzene can be synthesized through various organic reactions. One common method involves the alkylation of toluene (methylbenzene) with 1-bromo-2-ethylpropane in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic processes. For instance, Friedel-Crafts alkylation using aluminum chloride as a catalyst can be employed to achieve high yields. The reaction is carried out in a controlled environment to optimize the reaction rate and product purity .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-(1-ethylpropyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)

    Substitution: Halogens (Cl2, Br2), Nitric acid (HNO3), Sulfuric acid (H2SO4)

Major Products Formed:

Scientific Research Applications

1-Methyl-2-(1-ethylpropyl)benzene finds applications in various scientific fields:

Mechanism of Action

The mechanism of action of 1-Methyl-2-(1-ethylpropyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. For instance, its structural features allow it to participate in electrophilic aromatic substitution reactions, influencing the activity of enzymes involved in metabolic processes .

Comparison with Similar Compounds

  • 1-Methyl-2-propylbenzene
  • 1-Ethyl-2-methylbenzene
  • 1-Methyl-3-ethylbenzene

Comparison: 1-Methyl-2-(1-ethylpropyl)benzene is unique due to the specific positioning of its substituents on the benzene ring. This structural arrangement imparts distinct chemical and physical properties, such as boiling point and reactivity, compared to its similar compounds. For example, the presence of the ethylpropyl group can influence the compound’s solubility and interaction with other molecules .

Properties

CAS No.

54410-74-1

Molecular Formula

C12H18

Molecular Weight

162.27 g/mol

IUPAC Name

1-methyl-2-pentan-3-ylbenzene

InChI

InChI=1S/C12H18/c1-4-11(5-2)12-9-7-6-8-10(12)3/h6-9,11H,4-5H2,1-3H3

InChI Key

RSYOCAYWOFBYSO-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C1=CC=CC=C1C

Origin of Product

United States

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